molecular formula C11H10N4OS B5740798 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B5740798
M. Wt: 246.29 g/mol
InChI Key: FAXFJUIDOCYHTC-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are an important class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques, including NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .

Scientific Research Applications

Anticancer Properties

4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its potential as a chemotherapeutic agent is ongoing .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers have explored its potential as an alternative to conventional antibiotics, especially in the context of drug-resistant pathogens .

Anti-inflammatory Effects

Studies indicate that 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, making it a potential candidate for managing chronic inflammatory conditions .

Antioxidant Activity

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. Its ability to enhance endogenous antioxidant defenses makes it relevant for preventing age-related diseases and oxidative damage .

Metal Chelation

Due to its thioether moiety, 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can chelate metal ions. Researchers have explored its potential in metal detoxification and as a therapeutic agent for metal-induced toxicity .

Photophysical Applications

The compound exhibits interesting photophysical properties, including fluorescence. Researchers have investigated its use in sensors, imaging agents, and optoelectronic devices. Its unique structure allows for tunable emission wavelengths, making it valuable in various applications .

Drug Delivery Systems

Scientists have explored incorporating this compound into drug delivery systems. Its stability, solubility, and bioavailability make it an attractive candidate for targeted drug delivery .

Agrochemicals and Pesticides

Preliminary studies suggest that 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one may have applications in agrochemicals and pesticides. Its bioactivity against pests and plant pathogens warrants further investigation .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Benzimidazole derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities. Future research may focus on the development of new benzimidazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-6-9(10(16)15-14-6)17-11-12-7-4-2-3-5-8(7)13-11/h2-5H,1H3,(H,12,13)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXFJUIDOCYHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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